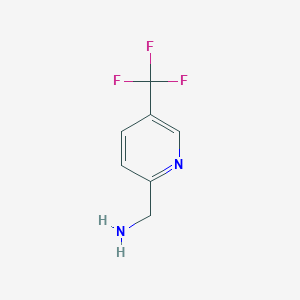

(5-(Trifluoromethyl)pyridin-2-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-(trifluoromethyl)pyridin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)5-1-2-6(3-11)12-4-5/h1-2,4H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQOLQUEKRHKKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396536 | |

| Record name | (5-(trifluoromethyl)pyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164341-39-3 | |

| Record name | 5-(Trifluoromethyl)-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164341-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-(trifluoromethyl)pyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [5-(trifluoromethyl)pyridin-2-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: (5-(Trifluoromethyl)pyridin-2-yl)methanamine (CAS 164341-39-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Trifluoromethyl)pyridin-2-yl)methanamine is a fluorinated pyridine derivative that serves as a critical building block in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl (CF3) group, a bioisostere of the methyl group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this versatile intermediate, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing synthetic routes, developing formulations, and predicting pharmacokinetic profiles.

| Property | Value | Reference |

| CAS Number | 164341-39-3 | |

| Molecular Formula | C₇H₇F₃N₂ | |

| Molecular Weight | 176.14 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point (Predicted) | 200.3 ± 35.0 °C | |

| Density (Predicted) | 1.293 ± 0.06 g/cm³ | |

| pKa (Predicted) | 8.27 ± 0.39 | |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) |

Synthesis and Characterization

The synthesis of this compound is a critical step for its utilization in further chemical transformations. A representative synthetic route is outlined below.

Synthesis of this compound

A common method for the synthesis of trifluoromethylpyridine derivatives involves the cyclocondensation of a trifluoromethyl-containing building block.[1] For this compound, a frequently employed precursor is 2-chloro-5-(trifluoromethyl)pyridine, which can be synthesized from 3-picoline.[1]

Experimental Protocol: Synthesis of this compound (Example from Patent Literature)

This protocol is a representative example and may require optimization.

Materials:

-

2-Cyano-5-(trifluoromethyl)pyridine

-

Raney Nickel (or other suitable catalyst)

-

Methanol (or other suitable solvent)

-

Ammonia

-

Hydrogen gas

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

A solution of 2-cyano-5-(trifluoromethyl)pyridine in methanol saturated with ammonia is prepared in a high-pressure autoclave.

-

A catalytic amount of Raney Nickel is added to the solution.

-

The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure.

-

The reaction mixture is stirred and heated to the appropriate temperature for a specified duration.

-

Reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or HPLC).

-

Upon completion, the autoclave is cooled to room temperature and the pressure is carefully released.

-

The catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude this compound is then purified by a suitable method, such as distillation or column chromatography.

Spectroscopic Characterization

Expected ¹H NMR Spectral Features:

-

A singlet for the aminomethyl (-CH₂NH₂) protons.

-

Signals in the aromatic region corresponding to the three protons on the pyridine ring. The proton at position 6 will likely be a doublet, the proton at position 4 will be a doublet of doublets, and the proton at position 3 will be a doublet. The trifluoromethyl group at position 5 will influence the chemical shifts of the adjacent protons.

Expected ¹³C NMR Spectral Features:

-

A signal for the aminomethyl carbon (-CH₂NH₂).

-

Signals in the aromatic region for the five carbons of the pyridine ring. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

Expected Mass Spectrometry Data:

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (176.14 g/mol ).

Applications in Drug Discovery

The trifluoromethylpyridine moiety is a privileged scaffold in modern medicinal chemistry, and this compound serves as a key intermediate in the synthesis of a variety of biologically active compounds.[1]

Role as a Building Block for Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer, making its components attractive therapeutic targets. The compound is a known reagent in the preparation of azaquinazolinecarboxamide derivatives which act as p70S6K inhibitors.

Logical Workflow for the Synthesis of a Kinase Inhibitor

Caption: Synthetic workflow for a kinase inhibitor.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.

Simplified PI3K/AKT/mTOR Signaling Pathway

Caption: Key components of the PI3K/AKT/mTOR pathway.

Experimental Protocol: In Vitro Kinase Assay (General Example)

This protocol is a general representation and specific details will vary based on the kinase and substrate.

Materials:

-

Purified recombinant p70S6K enzyme

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP (radiolabeled or non-radiolabeled)

-

Substrate peptide (e.g., a peptide containing the S6 ribosomal protein phosphorylation site)

-

Test compound (kinase inhibitor synthesized using this compound)

-

96-well plates

-

Detection reagents (e.g., phosphospecific antibodies, scintillation counter)

Procedure:

-

Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add the kinase buffer, the purified p70S6K enzyme, and the substrate peptide.

-

Add the serially diluted test compound to the wells. Include appropriate controls (e.g., no enzyme, no inhibitor).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified time.

-

Stop the reaction (e.g., by adding EDTA).

-

Detect the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiolabeled ATP: Transfer the reaction mixture to a phosphocellulose membrane, wash away unreacted ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Non-radiolabeled ATP: Use a phosphospecific antibody that recognizes the phosphorylated substrate in an ELISA-based format.

-

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Experimental Workflow for Kinase Inhibitor Screening

Caption: Workflow for in vitro kinase inhibitor screening.

Safety and Handling

This compound is a chemical that requires careful handling. The GHS hazard statements indicate that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its trifluoromethyl group imparts desirable properties that can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of its physicochemical properties, synthesis, and reactivity is crucial for its effective utilization in the development of novel therapeutics, especially in the area of kinase inhibition. As with all chemical reagents, proper safety precautions must be followed during its handling and use.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure and IUPAC name of (5-(Trifluoromethyl)pyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Core Structure and IUPAC Nomenclature

(5-(Trifluoromethyl)pyridin-2-yl)methanamine is a substituted pyridine derivative featuring a trifluoromethyl group at the 5-position and a methanamine group at the 2-position of the pyridine ring.

IUPAC Name: [5-(trifluoromethyl)-2-pyridinyl]methanamine[1]

Synonyms: 2-Aminomethyl-5-(trifluoromethyl)pyridine, C-(5-Trifluoromethyl-pyridin-2-yl)-methylamine[2]

Chemical Structure:

Chemical Structure of this compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties and hazard information for this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₇H₇F₃N₂ | PubChem[1] |

| Molecular Weight | 176.14 g/mol | PubChem[1] |

| CAS Number | 164341-39-3 | PubChem[1] |

| Appearance | Colorless to light yellow liquid | ChemicalBook[2] |

| Boiling Point (Predicted) | 200.3 ± 35.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.293 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 8.27 ± 0.39 | ChemicalBook[2] |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | ChemicalBook[2] |

Hazard Summary:

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

| Source: PubChem[1] |

Role in Drug Discovery: A Precursor to p70S6K Inhibitors

This compound serves as a crucial building block in the synthesis of azaquinazolinecarboxamide derivatives, which have been identified as potent inhibitors of the p70S6 Kinase (p70S6K).[2] The trifluoromethyl group is a key feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity.

The p70S6K Signaling Pathway

The p70S6K is a serine/threonine kinase that plays a pivotal role in cell growth, proliferation, and survival. It is a downstream effector of the PI3K/Akt/mTOR signaling cascade. Upon activation, p70S6K phosphorylates the S6 ribosomal protein, a component of the 40S ribosomal subunit, leading to the enhanced translation of specific mRNAs that encode for ribosomal proteins and elongation factors. This process is essential for protein synthesis and cell cycle progression.

Furthermore, p70S6K can inactivate the pro-apoptotic protein BAD through phosphorylation, thereby promoting cell survival. Given its central role in cellular anabolic processes and survival, p70S6K is a key target in the development of therapeutics for diseases characterized by uncontrolled cell growth, such as cancer.

The p70S6K Signaling Pathway and the Point of Inhibition by Azaquinazolinecarboxamides.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the catalytic hydrogenation of a corresponding cyanopyridine precursor.

Reaction Scheme:

Synthesis of the target compound via catalytic hydrogenation.

Detailed Protocol:

-

Materials: 2-cyano-3-chloro-5-trifluoromethylpyridine, Raney nickel catalyst, Acetic acid.

-

Procedure:

-

To a suitable reaction vessel, charge 2-cyano-3-chloro-5-trifluoromethylpyridine as the starting material.

-

Add acetic acid as the solvent. The amount of solvent is typically 3-10 times the weight of the starting material.

-

Add Raney nickel as the catalyst.

-

Pressurize the vessel with hydrogen gas (low pressure).

-

The reaction is carried out at a controlled temperature.

-

Upon completion of the reaction, the catalyst is filtered off, and the product, 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate, is isolated from the filtrate.[3]

-

Note: This protocol describes the synthesis of a chlorinated analog. The synthesis of the non-chlorinated title compound follows a similar procedure starting from 2-cyano-5-(trifluoromethyl)pyridine.

Synthesis of Azaquinazolinecarboxamide p70S6K Inhibitors

The synthesis of azaquinazolinecarboxamide derivatives acting as p70S6K inhibitors typically involves a multi-step process where this compound is introduced in a key amide bond formation step. While a specific patent detailing the use of this exact amine was not publicly available, the general synthetic workflow can be inferred from related literature.

General Synthetic Workflow:

References

(5-(Trifluoromethyl)pyridin-2-yl)methanamine: A Core Scaffold in Modern Drug Discovery

(An In-depth Technical Guide for Researchers)

Introduction: (5-(Trifluoromethyl)pyridin-2-yl)methanamine is a fluorinated pyridine derivative that has emerged as a critical building block in medicinal chemistry and drug development. Its structural motifs, featuring a trifluoromethyl group and a pyridinylmethylamine core, impart unique physicochemical properties to parent molecules, often enhancing metabolic stability, binding affinity, and cell permeability. This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis protocols, and its significant role as a precursor in the development of targeted therapeutics, particularly inhibitors of the p70S6K signaling pathway.

Compound Identification and Synonyms

The compound this compound is known by several alternative names in scientific literature and chemical catalogs. Accurate identification is crucial for unambiguous sourcing and regulatory compliance.

| Identifier Type | Value |

| IUPAC Name | [5-(Trifluoromethyl)pyridin-2-yl]methanamine[1] |

| CAS Number | 164341-39-3[1] |

| PubChem CID | 3796375[1] |

| EC Number | 853-211-2[1] |

| MDL Number | MFCD04117761[2] |

Common Synonyms:

The hydrochloride salt, this compound hydrochloride (CAS: 871826-12-9), is also a common commercially available form.[1]

Physicochemical and Predicted Properties

The physicochemical properties of this compound are foundational to its utility as a synthetic intermediate. The data presented below is a compilation of predicted and experimentally determined values.

| Property | Value | Source |

| Molecular Formula | C₇H₇F₃N₂ | PubChem[1] |

| Molecular Weight | 176.14 g/mol | PubChem[1] |

| Appearance | Colorless to light yellow Liquid | ChemicalBook[2] |

| Boiling Point (Predicted) | 200.3 ± 35.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.293 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 8.27 ± 0.39 | ChemicalBook[2] |

| Storage Temperature | 2–8 °C under inert gas | ChemicalBook[2] |

Role in Drug Development: A Precursor to p70S6K Inhibitors

This compound is a key reagent in the synthesis of azaquinazolinecarboxamide derivatives, a class of compounds investigated as potent inhibitors of the 70 kDa ribosomal protein S6 kinase (p70S6K).[2] p70S6K is a serine/threonine kinase that acts as a crucial downstream effector in the PI3K/mTOR signaling pathway, a cascade fundamental to cell growth, proliferation, and survival.[3][4] Dysregulation of this pathway is a hallmark of many cancers, making p70S6K an attractive therapeutic target.

The trifluoromethylpyridine moiety of the title compound is frequently incorporated into drug candidates to enhance properties such as metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles.

The PI3K/mTOR/p70S6K Signaling Pathway

The following diagram illustrates the central role of p70S6K within the PI3K/mTOR signaling cascade. Growth factors and mitogens activate receptor tyrosine kinases (RTKs), initiating a cascade that activates PI3K and subsequently mTOR. mTORC1, a key complex, then phosphorylates and activates p70S6K, which in turn phosphorylates the S6 ribosomal protein (RPS6) to promote protein synthesis and cell growth.

Quantitative Bioactivity Data

The utility of the this compound scaffold is demonstrated by the bioactivity of the complex molecules synthesized from it. The following table presents in vitro activity for various compounds containing trifluoromethyl-substituted pyridine or pyrimidine moieties, highlighting their potency against different biological targets.

| Compound Class | Target | Assay | IC₅₀ / EC₅₀ | Reference |

| Trifluoromethyl Thioxanthene Derivative (Compound 1) | HeLa Cancer Cells | Cytotoxicity | 87.8 nM | MDPI[5] |

| Trifluoromethyl Thioxanthene Derivative (Compound 4) | Pancreatic Lipase | Enzyme Inhibition | 100.6 µM | MDPI[5] |

| Trifluoromethyl Pyrimidine Derivative (Compound 5j) | Tobacco Mosaic Virus (TMV) | Curative Activity | 126.4 µg/mL | Arabian Journal of Chemistry[6] |

| Trifluoromethyl Pyrimidine Derivative (Compound 5m) | Tobacco Mosaic Virus (TMV) | Protection Activity | 103.4 µg/mL | Arabian Journal of Chemistry[6] |

| Trifluoromethyl Pyrimidine Derivative (Compound 5u) | Rhizoctonia solani | Antifungal Activity | 26.0 µg/mL | Arabian Journal of Chemistry[6] |

| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione (Compound 9) | Influenza H1N1 Virus | Antiviral Activity | 0.0027 µM | MDPI[7] |

Experimental Protocols

The synthesis of this compound and its derivatives has been described in patent literature. Below is a representative protocol for a related compound, 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate, derived from the catalytic hydrogenation of a cyanopyridine precursor.

Synthesis of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate

This protocol involves the low-pressure catalytic hydrogenation of 2-cyano-3-chloro-5-trifluoromethylpyridine.

Materials:

-

2-cyano-3-chloro-5-trifluoromethylpyridine (Substrate)

-

Acetic Acid (Solvent)

-

Raney Nickel (Catalyst)

-

Hydrogen Gas (H₂)

-

Heptane

Procedure:

-

Charging the Autoclave: To a 500 mL autoclave, add 41.7g (0.2 mol) of 2-cyano-3-chloro-5-trifluoromethylpyridine, 200g of acetic acid, and 6.3g of recovered Raney Nickel catalyst.

-

Hydrogenation: Seal the autoclave. Purge the system with hydrogen gas three times. Pressurize the autoclave with hydrogen to 0.8 MPa.

-

Reaction: Begin stirring and heat the mixture to 60°C. Maintain the reaction for 8 hours.

-

Work-up: After the reaction is complete, cool the mixture, release the pressure, and filter the system to remove the catalyst.

-

Crystallization: Concentrate the mother liquor under reduced pressure until the solution becomes thick. Add 300g of heptane and stir to induce crystallization.

-

Isolation: Filter the resulting solid, wash the filter cake, and dry to yield the final product, 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.

Expected Outcome: This procedure is reported to yield approximately 52.6g of the product (97.1% yield) with a purity of 99.9%.

General Synthesis Workflow

The synthesis of aminomethylpyridines from cyanopyridine precursors via catalytic hydrogenation is a common and effective strategy. The workflow can be generalized as follows:

Conclusion

This compound stands as a valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its trifluoromethyl-pyridine scaffold is a privileged structure in modern medicinal chemistry, particularly for developing kinase inhibitors targeting critical cell signaling pathways like PI3K/mTOR/p70S6K. The synthetic routes are well-established, allowing for its incorporation into a diverse range of molecular frameworks. For researchers and drug development professionals, a thorough understanding of this compound's properties and applications is essential for designing the next generation of targeted therapeutics.

References

- 1. [5-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3796375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(Trifluoromethyl)-2-pyridinemethanamine | 164341-39-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Pyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine-based scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive overview of the profound effects of fluorination on the core physicochemical properties of pyridine compounds, offering insights into their rational design for enhanced drug-like characteristics. The judicious placement of fluorine atoms can dramatically alter a molecule's basicity, lipophilicity, metabolic stability, and binding affinity, making it a powerful tool in drug discovery and development.[1][2][3] Fluorine-containing pyridine derivatives are integral components of numerous FDA-approved drugs, highlighting their therapeutic significance.[4][5]

Section 1: Core Physicochemical Properties

The introduction of fluorine, the most electronegative element, into the pyridine ring induces significant changes in electron distribution, which in turn modulates key physicochemical parameters.[3][6] These alterations are crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation

The following tables summarize the quantitative impact of fluorination on the pKa, lipophilicity (LogP), and metabolic stability of pyridine compounds.

Table 1: Effect of Fluorination on the pKa of Pyridine

The basicity of the pyridine nitrogen is highly sensitive to the electronic effects of substituents. The strong electron- withdrawing nature of fluorine reduces the electron density on the nitrogen atom, thereby decreasing its basicity and lowering the pKa of its conjugate acid.[6][7]

| Compound | pKa |

| Pyridine | 5.25 |

| 2-Fluoropyridine | -0.44 |

| 3-Fluoropyridine | 2.97 |

| 4-Fluoropyridine | 1.89 |

| 2,6-Difluoropyridine | -2.96 |

Note: Data is compiled from various sources and serves as a representative illustration. Actual values may vary based on experimental conditions.

Table 2: Lipophilicity (LogP) of Fluorinated Pyridines

Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[8][9] However, the effect is not always straightforward and can be influenced by the position and number of fluorine atoms, as well as intramolecular interactions.[7][10]

| Compound | clogP |

| Pyridine | 0.65 |

| 2-Fluoropyridine | 0.93 |

| 3-Fluoropyridine | 0.92 |

| 2,6-Difluoropyridine | 1.14 |

| 2-(Trifluoromethyl)pyridine | 1.63 |

Note: clogP values are calculated predictions and are intended for comparative purposes.

Table 3: Metabolic Stability of Fluorinated Pyridines

A primary strategy in drug design is to block metabolically labile C-H bonds with C-F bonds.[9][11] The high strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes, often leading to an increased half-life of the drug.[11][12]

| Compound | In Vitro Half-life (t½) in Human Liver Microsomes (min) |

| Pyridine derivative (hypothetical) | 15 |

| Fluorinated pyridine derivative (hypothetical) | > 60 |

Note: This is a representative example. Actual metabolic stability is highly dependent on the specific compound and the position of fluorination.

Section 2: Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug discovery. The following are standard protocols for measuring pKa, LogP, and metabolic stability.

Protocol 1: Determination of pKa by Potentiometric Titration

This method involves the gradual addition of an acid or base to a solution of the compound while monitoring the pH.[13] The pKa is the pH at the half-equivalence point.[14]

Methodology:

-

Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[13]

-

Sample Preparation: Prepare a 1 mM solution of the fluorinated pyridine compound in deionized water.[13] To maintain constant ionic strength, 0.15 M potassium chloride can be used.[13]

-

Titration: Acidify the sample solution to pH 1.8-2.0 with 0.1 M HCl.[13] Titrate the solution with standardized 0.1 M NaOH, adding small increments of the titrant.[13]

-

Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize.[13]

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid curve.[15]

Protocol 2: Measurement of LogP by the Shake-Flask Method

The shake-flask method is the traditional approach for determining the partition coefficient of a compound between n-octanol and water.[16][17]

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.[18][19] For LogD measurements at a specific pH, use a buffered aqueous phase (e.g., PBS at pH 7.4).[18]

-

Partitioning: Dissolve a known amount of the fluorinated pyridine compound in one of the phases. Mix equal volumes of the n-octanol and aqueous phases in a flask.[17]

-

Equilibration: Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[16][17] Let the mixture stand to allow for complete phase separation.[17]

-

Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[16]

-

Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[20][21][22]

Methodology:

-

Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).[20][23] Prepare a separate solution of the NADPH-regenerating system.[23]

-

Incubation: Pre-warm the microsomal suspension to 37°C. Add the test compound (typically at a final concentration of 1 µM) and pre-incubate for a few minutes.[20]

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution.[20]

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., cold acetonitrile) containing an internal standard to stop the reaction.[21][23]

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[20][23]

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[23]

Section 3: Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the physicochemical properties of fluorinated pyridine compounds.

Caption: General workflow for the physicochemical profiling of fluorinated pyridine compounds.

Caption: Influence of fluorine's inductive effect on pyridine basicity (pKa).

Caption: Metabolic blocking effect of fluorine substitution on a pyridine derivative.

References

- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 18. Shake Flask LogD | Domainex [domainex.co.uk]

- 19. LogP / LogD shake-flask method [protocols.io]

- 20. mercell.com [mercell.com]

- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 22. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

The Rise of Trifluoromethylated Heterocycles: A Technical Guide to Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and drug discovery. This powerful combination can dramatically enhance the pharmacological profile of molecules, leading to improved potency, metabolic stability, and bioavailability. This technical guide provides an in-depth overview of the latest advancements in the discovery and synthesis of novel trifluoromethylated heterocycles, offering detailed experimental protocols and quantitative data to support researchers in this dynamic field.

The Trifluoromethyl Advantage in Heterocyclic Chemistry

The trifluoromethyl group imparts a unique combination of electronic and steric properties that favorably influence a molecule's behavior in biological systems.[1][2] Its high electronegativity can modulate the pKa of nearby functional groups, impacting drug-target interactions.[1] Furthermore, the CF₃ group's lipophilicity enhances membrane permeability, a critical factor for oral drug absorption and distribution.[1][3] One of the most significant advantages is its exceptional metabolic stability, as the carbon-fluorine bond is highly resistant to enzymatic cleavage, leading to a longer in vivo half-life.[1][3] When combined with the diverse and versatile nature of heterocyclic rings, which are prevalent in natural products and pharmaceuticals, the result is a powerful strategy for the design of novel therapeutics.[1]

Key Synthetic Strategies for Trifluoromethylated Heterocycles

The introduction of a trifluoromethyl group into a heterocyclic ring can be achieved through a variety of synthetic methodologies. Recent years have seen significant progress in the development of efficient and selective trifluoromethylation reactions.

Photoredox Catalysis: A Mild and Efficient Approach

Visible-light photoredox catalysis has emerged as a powerful tool for the direct C-H trifluoromethylation of heterocycles under mild reaction conditions.[4][5][6] This method often utilizes a photocatalyst, such as Ru(bpy)₃Cl₂, which, upon light absorption, can generate a trifluoromethyl radical from a suitable precursor like CF₃I or triflyl chloride.[4][6][7] The radical then reacts with the heterocycle to afford the desired trifluoromethylated product.[6]

Experimental Workflow: Photoredox C-H Trifluoromethylation

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine, a key intermediate in the development of various pharmaceutical compounds. The methodologies outlined are based on established chemical literature, providing a reproducible guide for laboratory-scale synthesis.

Compound Profile

-

Appearance: Colorless to light yellow liquid[1]

-

Application: Used as a reagent in the preparation of azaquinazolinecarboxamide derivatives which act as p70S6K inhibitors.[1]

Synthesis Protocol: Catalytic Hydrogenation of 2-Cyano-3-chloro-5-trifluoromethylpyridine

This protocol details the synthesis of this compound via the catalytic hydrogenation of 2-cyano-3-chloro-5-trifluoromethylpyridine. This method involves the reduction of a nitrile group and dehalogenation under a hydrogen atmosphere using a palladium on carbon catalyst.

Reaction Scheme

Caption: Synthesis of this compound.

Materials and Equipment

-

2-Cyano-3-chloro-5-trifluoromethylpyridine

-

5% Palladium on carbon (Pd/C), wet (54.5% water content)

-

Ethanol

-

Nitrogen gas (N₂)

-

Hydrogen gas (H₂)

-

500 mL Autoclave

-

High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Experimental Procedure

-

Reactor Charging: To a 500 mL autoclave, add 20.85 g (0.1 mol) of 2-cyano-3-chloro-5-trifluoromethylpyridine, 4.55 g of 5% wet palladium on carbon, and 170 g of ethanol.[3]

-

Inerting the System: Seal the autoclave and purge the system by pressurizing with nitrogen gas and then venting. Repeat this process three times to ensure an inert atmosphere.[3]

-

Hydrogenation: After inerting, purge the system with hydrogen gas three times in a similar manner.[3]

-

Reaction Conditions: Pressurize the autoclave with hydrogen to 2.0-2.5 MPa. Heat the reaction mixture to 60°C and maintain this temperature.[3]

-

Reaction Monitoring: The reaction is expected to proceed for approximately 20 hours, during which the pressure should remain stable. Continue to incubate and react for an additional 5 hours.[3] Monitor the progress of the reaction by taking samples and analyzing them via HPLC. The reaction is considered complete when the starting material is consumed.

-

Work-up and Purification: (Note: The cited source did not perform post-processing, however, a standard work-up would involve cooling the reactor, carefully venting the hydrogen gas, and purging with nitrogen. The catalyst would then be removed by filtration, and the solvent evaporated under reduced pressure. Further purification of the crude product would likely be necessary, for example, by distillation or column chromatography, to remove the significant secondary amine impurity.)

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-Cyano-3-chloro-5-trifluoromethylpyridine | [3] |

| Reagents | 5% Pd/C, H₂, Ethanol, Water | [3] |

| Temperature | 60°C | [3] |

| Pressure | 2.0-2.5 MPa (15001.5 - 18751.9 Torr) | [3] |

| Reaction Time | ~25 hours | [3] |

| Product Yield | ~38% | [3] |

| Major Impurity | Secondary amine (~40%) | [3] |

| Remaining Starting Material | ~5% | [3] |

Observed Challenges

The primary challenge with this protocol is the formation of a significant amount of a secondary amine impurity (approximately 40%), which arises from the reaction of two molecules of the product with the elimination of ammonia.[3] This complex mixture requires careful purification to isolate the desired primary amine. Optimization of reaction conditions, such as catalyst loading, temperature, and pressure, may be necessary to improve the selectivity towards the desired product.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of this compound.

Caption: General workflow for the synthesis of the target compound.

References

Application Notes and Protocols for the Use of (5-(Trluoromethyl)pyridin-2-yl)methanamine in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Trifluoromethyl)pyridin-2-yl)methanamine is a critical building block in medicinal chemistry, valued for its trifluoromethyl-substituted pyridine scaffold. The trifluoromethyl (-CF3) group is a key pharmacophore that can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This primary amine serves as a versatile intermediate for the synthesis of a wide array of complex molecules, particularly in the development of targeted therapies for oncology. Its utility is prominently demonstrated in the synthesis of potent kinase inhibitors, which are at the forefront of modern cancer treatment.

Application in Kinase Inhibitor Synthesis

A primary application of this compound is in the synthesis of inhibitors targeting key regulators of cell division, such as the Monopolar spindle 1 (Mps1) kinase.[2] Mps1 is a crucial component of the Spindle Assembly Checkpoint (SAC), a cellular signaling pathway that ensures the accurate segregation of chromosomes during mitosis.[1][3] Overexpression of Mps1 is common in various cancers, making it an attractive therapeutic target.[4] By inhibiting Mps1, cell cycle progression is disrupted in cancer cells, leading to aneuploidy and eventual cell death.[2][4]

The synthesis of these inhibitors often involves an amide bond formation, where the primary amine of this compound is coupled with a carboxylic acid derivative. This reaction forms a stable amide linkage, incorporating the trifluoromethylpyridine moiety into the final inhibitor structure.

Experimental Protocols

This section provides a detailed protocol for a representative amide coupling reaction using this compound to synthesize a pharmaceutical intermediate.

Protocol 1: Synthesis of an N-((5-(trifluoromethyl)pyridin-2-yl)methyl)amide Intermediate

This protocol details a standard amide coupling reaction to form an N-substituted acetamide, a common structural motif in pharmaceutical compounds.

Reaction Scheme:

Materials:

-

This compound

-

Acylating agent (e.g., Acetic Anhydride or a carboxylic acid activated with a coupling agent)

-

Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

-

Standard work-up and purification reagents (e.g., water, brine, anhydrous sodium sulfate, silica gel)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

-

Addition of Base: Add the base (1.1-1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Acylating Agent: Slowly add the acylating agent (1.0-1.2 eq) to the reaction mixture. If using a carboxylic acid, it should be pre-activated with a coupling reagent like HATU or EDC/HOBt according to standard procedures.[5]

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-((5-(trifluoromethyl)pyridin-2-yl)methyl)amide.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of an amide intermediate.

| Reactant A | Reactant B | Coupling Reagent | Base | Solvent | Product | Yield | Purity | Reference |

| This compound | Carboxylic Acid | HATU | DIPEA | DMF | N-((5-(trifluoromethyl)pyridin-2-yl)methyl)amide | >80% | High | [5] |

| This compound | Acyl Chloride | None | TEA | DCM | N-((5-(trifluoromethyl)pyridin-2-yl)methyl)amide | >90% | High | General |

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for amide coupling synthesis.

Signaling Pathway: Spindle Assembly Checkpoint (SAC)

Caption: Role of Mps1 in the Spindle Assembly Checkpoint.

References

- 1. Mitotic Protein Kinase 1: Role in Spindle Assembly Checkpoint Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. radar.brookes.ac.uk [radar.brookes.ac.uk]

- 4. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Potential Use of (5-(Trifluoromethyl)pyridin-2-yl)methanamine as a Reagent for p70S6K Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 70 kDa ribosomal protein S6 kinase (p70S6K) is a critical downstream effector of the PI3K/Akt/mTOR signaling pathway, playing a pivotal role in cell growth, proliferation, and survival. Dysregulation of the p70S6K pathway is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This document outlines the potential application of (5-(Trifluoromethyl)pyridin-2-yl)methanamine as a key reagent in the synthesis of novel p70S6K inhibitors. The trifluoromethylpyridine moiety is a common feature in many kinase inhibitors, valued for its ability to enhance metabolic stability and binding affinity.

While direct synthesis of p70S6K inhibitors using this compound has not been extensively documented in publicly available literature, its structural motifs are present in inhibitors of related kinases. This document provides a hypothetical, yet plausible, synthetic framework and detailed protocols for the biological evaluation of potential inhibitors.

p70S6K Signaling Pathway

The p70S6K signaling cascade is a central regulator of protein synthesis and cell growth. Upon activation by upstream signals such as growth factors and nutrients, mTORC1 phosphorylates and activates p70S6K. Activated p70S6K then phosphorylates several downstream targets, including the S6 ribosomal protein (S6RP), leading to the translation of mRNAs that encode for ribosomal proteins and elongation factors, thus promoting protein synthesis and cell cycle progression.

Caption: p70S6K Signaling Pathway and Point of Inhibition.

Hypothetical Synthesis of a p70S6K Inhibitor

A common strategy in kinase inhibitor design involves the creation of a urea or amide linkage to a core scaffold that can interact with the kinase hinge region. Here, we propose a synthetic route to a potential p70S6K inhibitor utilizing this compound.

Scheme 1: Synthesis of a Urea-based p70S6K Inhibitor

Caption: Proposed Synthetic Workflow for a p70S6K Inhibitor.

Experimental Protocol: Synthesis of a Urea-based Inhibitor

This protocol describes a general method for the synthesis of a urea-derivative kinase inhibitor.

Materials:

-

This compound (1.0 eq)

-

A suitable isocyanate-functionalized pyrazolopyrimidine core (1.05 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound in anhydrous THF.

-

To this solution, add the isocyanate-functionalized pyrazolopyrimidine core dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, if a precipitate has formed, collect the solid by vacuum filtration, wash with cold THF, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final urea-based inhibitor.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Biological Activity of Representative p70S6K Inhibitors

The following table summarizes the inhibitory activity of known p70S6K inhibitors with core structures that could potentially be synthesized using analogs of the title reagent. This data is provided for comparative purposes.

| Compound ID | Scaffold | p70S6K IC₅₀ (nM) | Cell-based Assay IC₅₀ (nM) | Reference Cell Line |

| PF-4708671 | Pyrazolopyrimidine | 160 | 330 | A549 |

| AT7867 | Pyrazole | 85 | 2000 | U-87 MG |

| LY2584702 | Pyrrolopyrimidine | 4 | 58 | U-87 MG |

| MSC2363318A | Pyrazolopyrimidine | 2.5 | 150 | HCT116 |

Experimental Protocols for Biological Evaluation

In Vitro p70S6K Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of a compound against p70S6K.

Caption: Workflow for an In Vitro Kinase Assay.

Materials:

-

Recombinant human p70S6K enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

S6K substrate peptide

-

ATP

-

Test compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).

-

Add 2 µL of p70S6K enzyme diluted in kinase buffer to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of a mixture containing the S6K substrate peptide and ATP in kinase buffer.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis for p70S6K Phosphorylation

This protocol is for assessing the inhibition of p70S6K activity in a cellular context by measuring the phosphorylation of its downstream target, S6RP.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-S6 Ribosomal Protein (Ser235/236), anti-total S6 Ribosomal Protein, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-S6RP) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total S6RP and β-actin as loading controls.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the inhibitor.

Materials:

-

Cancer cell line

-

96-well plates

-

Complete culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).

-

Incubate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting viability against the log of the compound concentration.

Conclusion

This compound represents a promising, albeit hypothetically applied, building block for the synthesis of novel p70S6K inhibitors. The trifluoromethylpyridine moiety offers desirable physicochemical properties for kinase inhibitor development. The provided synthetic strategy and detailed biological evaluation protocols offer a comprehensive guide for researchers to explore the potential of this reagent in developing targeted therapies against p70S6K-driven diseases.

Application Notes and Protocols: Preparation of Azaquinazolinecarboxamide Derivatives from Pyridylmethanamine Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaquinazolinecarboxamides, also known as pyridopyrimidine carboxamides, represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The fusion of a pyridine and a pyrimidine ring creates a scaffold that is a structural analog of quinazoline, a privileged structure in numerous biologically active molecules. The incorporation of a carboxamide functional group further provides a handle for modulating physicochemical properties and for establishing key interactions with biological targets. While various synthetic routes to the azaquinazoline core have been reported, this document outlines a proposed multi-step synthetic pathway for the preparation of azaquinazolinecarboxamide derivatives starting from readily available pyridylmethanamine precursors. The protocols provided are based on established synthetic methodologies for analogous transformations.

Proposed Synthetic Pathway

A direct conversion of pyridylmethanamine to azaquinazolinecarboxamide is not well-documented in the literature. Therefore, a multi-step approach is proposed, involving the initial transformation of the pyridylmethanamine precursor into a more versatile intermediate, followed by the construction of the pyrimidine ring and subsequent introduction of the carboxamide moiety.

The proposed pathway consists of the following key transformations:

-

Oxidation of Pyridylmethanamine: The pyridylmethanamine precursor is first oxidized to the corresponding pyridinecarboxaldehyde. This aldehyde serves as a key building block for the subsequent cyclization step.

-

Azaquinazoline Ring Formation: The pyridinecarboxaldehyde undergoes a cyclocondensation reaction with a suitable aminating reagent, such as an amidine or guanidine derivative, to construct the fused pyrimidine ring, yielding the azaquinazoline core.

-

Functionalization and Carboxamide Formation: The azaquinazoline core is then functionalized to introduce a carboxylic acid or a nitrile group at the desired position. This functional group is subsequently converted to the final carboxamide derivative.

Experimental Protocols

Protocol 1: Oxidation of Pyridylmethanamine to Pyridinecarboxaldehyde

This protocol describes the oxidation of a pyridylmethanamine to the corresponding pyridinecarboxaldehyde using manganese dioxide (MnO₂), a common and mild oxidizing agent for benzylic and allylic alcohols and amines.

Materials:

-

Pyridylmethanamine derivative

-

Manganese dioxide (activated)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of the pyridylmethanamine derivative (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (5.0-10.0 eq).

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 2-24 hours), filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the Celite® pad with additional DCM.

-

Combine the organic filtrates and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude pyridinecarboxaldehyde.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure pyridinecarboxaldehyde.

Data Presentation:

| Entry | Starting Pyridylmethanamine | Product Pyridinecarboxaldehyde | Yield (%) |

| 1 | 2-(aminomethyl)pyridine | Pyridine-2-carboxaldehyde | 85 |

| 2 | 3-(aminomethyl)pyridine | Pyridine-3-carboxaldehyde | 82 |

| 3 | 4-(aminomethyl)pyridine | Pyridine-4-carboxaldehyde | 88 |

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Protocol 2: Azaquinazoline Ring Formation via Cyclocondensation

This protocol outlines the synthesis of the azaquinazoline (pyridopyrimidine) ring system from a pyridinecarboxaldehyde and an amidine hydrochloride in the presence of a base.

Materials:

-

Pyridinecarboxaldehyde derivative (from Protocol 1)

-

Amidine hydrochloride (e.g., formamidine hydrochloride, guanidine hydrochloride)

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Dioxane

Procedure:

-

To a solution of sodium methoxide (2.2 eq) in methanol, add the amidine hydrochloride (1.1 eq) and stir at room temperature for 30 minutes.

-

Add a solution of the pyridinecarboxaldehyde derivative (1.0 eq) in dioxane to the reaction mixture.

-

Heat the reaction mixture to reflux (80-100 °C) and monitor the reaction by TLC.

-

After completion (typically 4-12 hours), cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired azaquinazoline derivative.

Data Presentation:

| Entry | Pyridinecarboxaldehyde | Amidine | Product Azaquinazoline | Yield (%) |

| 1 | Pyridine-2-carboxaldehyde | Formamidine HCl | Pyrido[2,3-d]pyrimidine | 75 |

| 2 | Pyridine-3-carboxaldehyde | Guanidine HCl | 2-Aminopyrido[3,4-d]pyrimidine | 68 |

| 3 | Pyridine-4-carboxaldehyde | Formamidine HCl | Pyrido[4,3-d]pyrimidine | 72 |

Note: The resulting azaquinazoline isomer depends on the starting pyridinecarboxaldehyde. Yields are representative.

Protocol 3: Introduction of the Carboxamide Group

This protocol describes a two-step sequence to introduce a carboxamide group onto the azaquinazoline ring system. The example provided is for the conversion of a bromo-azaquinazoline to the corresponding carboxamide via a palladium-catalyzed cyanation followed by hydrolysis.

Materials:

-

Bromo-azaquinazoline derivative

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Dimethylformamide (DMF)

-

Sulfuric acid (H₂SO₄)

-

Sodium hydroxide (NaOH)

Procedure:

Step 1: Cyanation of Bromo-azaquinazoline

-

In a reaction vessel, combine the bromo-azaquinazoline derivative (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous DMF and heat the reaction mixture to 120 °C.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude cyano-azaquinazoline by silica gel column chromatography.

Step 2: Hydrolysis of the Nitrile to the Carboxamide

-

To the cyano-azaquinazoline derivative (1.0 eq), add concentrated sulfuric acid at 0 °C.

-

Allow the mixture to warm to room temperature and stir for the specified time (monitor by TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium hydroxide until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain the azaquinazolinecarboxamide.

Data Presentation:

| Entry | Starting Material | Product | Overall Yield (%) |

| 1 | 4-Bromopyrido[2,3-d]pyrimidine | Pyrido[2,3-d]pyrimidine-4-carboxamide | 65 |

| 2 | 2-Bromo-7-chloropyrido[3,4-d]pyrimidine | 7-Chloropyrido[3,4-d]pyrimidine-2-carboxamide | 60 |

Note: Yields are for the two-step process and are representative.

Mandatory Visualizations

Caption: Proposed multi-step synthetic workflow for the preparation of azaquinazolinecarboxamide derivatives.

Caption: Experimental workflow for the oxidation of pyridylmethanamine.

Trifluoromethylpyridine Derivatives: A Cornerstone of Modern Agrochemical Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Trifluoromethylpyridine (TFMP) derivatives have emerged as a critical structural motif in the development of modern agrochemicals, contributing to a significant portion of recently launched pesticides.[1][2] The unique physicochemical properties imparted by the trifluoromethyl group, such as high electronegativity, metabolic stability, and lipophilicity, enhance the biological activity and efficacy of these compounds.[3][4] This document provides an overview of the applications of TFMP derivatives, detailed experimental protocols for their synthesis and biological evaluation, and visual representations of their mechanisms of action.

Application Notes

Trifluoromethylpyridine derivatives have found broad applications as herbicides, insecticides, and fungicides, with over 20 TFMP-containing agrochemicals having acquired ISO common names.[1][2] The introduction of the TFMP moiety has been shown to significantly improve the performance of agrochemicals compared to their non-fluorinated analogues.[2]

Herbicidal Applications

TFMP-containing herbicides often target essential enzymes in plant metabolic pathways. A prime example is Fluazifop-butyl, the first herbicide to incorporate a TFMP substructure, which acts as an acetyl-CoA carboxylase (ACCase) inhibitor.[1][2]

Insecticidal Applications

A diverse range of insecticides incorporates the TFMP scaffold. These compounds exhibit various modes of action, from insect growth regulators to nerve agents. For instance, Chlorfluazuron acts as an insect growth regulator by inhibiting chitin synthesis.[5] Flonicamid, another notable example, is effective against aphids.[5]

Fungicidal Applications

The fungicidal activity of TFMP derivatives is also well-documented. Fluazinam, for example, is a broad-spectrum fungicide that acts by uncoupling oxidative phosphorylation.[1][2] Research has shown that trifluoromethyl-substituted pyridine derivatives exhibit higher fungicidal activity compared to derivatives with other substituents like chloro, nitro, or cyano groups.[1][2]

Quantitative Data Summary

The following tables summarize the biological activity of selected trifluoromethylpyridine derivatives from various studies.

Table 1: Insecticidal Activity of 1,3,4-Oxadiazole Derivatives Containing a TFMP Moiety

| Compound | Target Pest | Concentration (mg/L) | Insecticidal Activity (%) | LC50 (mg/L) | Reference |

| Various Derivatives | Plutella xylostella | 500 | 100 | - | [6] |

| Various Derivatives | Helicoverpa armigera | 500 | 100 | - | [6] |

| Various Derivatives | Mythimna separata | 500 | 100 | 30.8 - 284.6 | [7] |

| Various Derivatives | Plutella xylostella | 250 | >80 | - | [7] |

| Compound E3 | Plutella xylostella | - | 75 | - | [8] |

| Compound E11 | Plutella xylostella | - | 70 | - | [8] |

| Compound E24 | Plutella xylostella | - | 70 | - | [8] |

| Compound G2 | Plutella xylostella | - | 75 | - | [8] |

Table 2: Fungicidal and Antibacterial Activity of TFMP Derivatives

| Compound | Target Pathogen | Activity Metric | Value | Reference |

| Compound 34 | Erysiphe graminis | Fungicidal Activity (%) at 1.56 mg/L | 80-90 | [6] |

| Compound F10 | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 (mg/L) | 83 | [8] |

| Thiodiazole copper (Commercial) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 (mg/L) | 97 | [8] |

| Bismerthiazol (Commercial) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 (mg/L) | 112 | [8] |

Table 3: Herbicidal Activity of TFMP Derivatives

| Compound | Target Weed | Concentration | Herbicidal Activity | Reference |

| Compounds 11a-11i | Abutilon theophrasti | 7.5 g/ha | Significant | [6] |

| Compounds 11a-11i | Zinnia elegans | 7.5 g/ha | Significant | [6] |

| Compound 2 | Gramineous weeds | 50 g/ha | Excellent | [4] |

Experimental Protocols

Protocol 1: General Synthesis of Trifluoromethylpyridine Derivatives

There are three primary methods for synthesizing TFMP derivatives:[9]

-

Chlorine/Fluorine Exchange: This is the most common method and involves the fluorination of a trichloromethylpyridine intermediate.

-

Pyridine Ring Construction: This method builds the pyridine ring from a trifluoromethyl-containing building block.

-

Direct Trifluoromethylation: This involves the direct introduction of a trifluoromethyl group onto the pyridine ring.

A general workflow for the synthesis and evaluation of novel TFMP derivatives is outlined below.

Caption: General workflow for the synthesis and evaluation of novel trifluoromethylpyridine agrochemicals.

Protocol 2: Insecticidal Bioassay against Plutella xylostella (Diamondback Moth)

This protocol is adapted from methodologies described for testing novel insecticides.[7]

1. Rearing of Insects:

-

Plutella xylostella larvae are reared on cabbage seedlings at 25 ± 1°C, 60-70% relative humidity, with a 16:8 h (light:dark) photoperiod.

2. Preparation of Test Solutions:

-

The synthesized trifluoromethylpyridine derivatives are dissolved in a minimal amount of dimethyl sulfoxide (DMSO).

-

The stock solution is then diluted with water containing a surfactant (e.g., 0.1% Tween-80) to the desired test concentrations (e.g., 500 mg/L, 250 mg/L).

3. Leaf-Dip Method:

-

Cabbage leaf discs (approximately 5 cm in diameter) are cut.

-

Each leaf disc is dipped into a test solution for 10-15 seconds and then allowed to air dry.

-

Control leaf discs are dipped in a solution of DMSO and surfactant in water.

4. Infestation and Incubation:

-

The treated leaf discs are placed in separate Petri dishes lined with moistened filter paper.

-

Ten third-instar larvae of P. xylostella are introduced into each Petri dish.

-

The Petri dishes are incubated under the same conditions as insect rearing.

5. Assessment of Mortality:

-

Larval mortality is assessed after 48-72 hours.

-

Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

-

The experiment is typically replicated three times.

6. Data Analysis:

-

The percentage of mortality is calculated for each treatment.

-

For dose-response studies, the data is subjected to Probit analysis to determine the LC50 (median lethal concentration).

Signaling Pathways and Mechanisms of Action

ACCase Inhibition by Herbicides like Fluazifop-butyl

Fluazifop-butyl is a selective herbicide that targets the enzyme Acetyl-CoA Carboxylase (ACCase) in grasses.[1][2] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. Inhibition of ACCase disrupts lipid synthesis, leading to the death of the plant.

Caption: Mechanism of action of ACCase-inhibiting trifluoromethylpyridine herbicides.

Uncoupling of Oxidative Phosphorylation by Fungicides like Fluazinam

Fluazinam disrupts the energy production process in fungi by uncoupling oxidative phosphorylation.[1][2] It dissipates the proton gradient across the inner mitochondrial membrane that is necessary for ATP synthesis, leading to energy depletion and fungal cell death.

Caption: Mechanism of action of trifluoromethylpyridine fungicides that uncouple oxidative phosphorylation.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chigroup.site [chigroup.site]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00161H [pubs.rsc.org]

- 8. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Developing Kinase Inhibitors Using Trifluoromethylpyridines

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethylpyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. The incorporation of the trifluoromethyl group can significantly enhance key drug-like properties, including metabolic stability, binding affinity, and cell permeability. These application notes provide an overview of the use of trifluoromethylpyridine derivatives in targeting critical kinases involved in oncogenic signaling and include detailed protocols for their evaluation.

Data Presentation: Inhibitory Activities of Trifluoromethylpyridine-Based Kinase Inhibitors

The following tables summarize the in vitro potency of representative trifluoromethylpyridine-containing kinase inhibitors against their respective targets.

Table 1: Inhibitory Activity of Bimiralisib (PQR309) against PI3K/mTOR Kinases [1]

| Kinase Target | IC50 (nM) |

| PI3Kα | 33 |

| PI3Kβ | 661 |

| PI3Kδ | 451 |

| PI3Kγ | 708 |

| mTOR | 89 |

Table 2: Inhibitory Activity of a 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h) against FGFR Kinases [2]

| Kinase Target | IC50 (nM) |

| FGFR1 | 7 |

| FGFR2 | 9 |

| FGFR3 | 25 |

| FGFR4 | 712 |

Table 3: Inhibitory and Binding Activities of a Nilotinib Analogue (Compound 2b) against Abl and Kit Kinases [3]

| Kinase Target | IC50 (nM) | Kd (nM) |

| Abl | 750 | 9.4 |

| Kit | - | 3.5 |

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general method for determining the IC50 value of a trifluoromethylpyridine-based inhibitor against a target kinase using a luminescence-based ADP detection assay.[4]

Materials:

-

Recombinant target kinase (e.g., PI3K, FGFR)

-

Kinase-specific substrate

-

Trifluoromethylpyridine inhibitor (test compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP solution

-

DMSO

-

White, opaque 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the trifluoromethylpyridine inhibitor in DMSO.

-

Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution).

-

Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.

-

-

Kinase Reaction:

-

Add 2.5 µL of the diluted inhibitor or vehicle (DMSO in Kinase Assay Buffer) to the wells of the assay plate.

-

Add 2.5 µL of a solution containing the kinase and its specific substrate in Kinase Assay Buffer.

-

Pre-incubate the plate at room temperature for 15 minutes.

-